![molecular formula C21H32O3S2Si2 B14621430 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol CAS No. 58952-73-1](/img/structure/B14621430.png)
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol is a chemical compound characterized by the presence of trimethylsilyl groups and phenyl sulfanyl groups attached to a propan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol typically involves the reaction of 2-[(trimethylsilyl)oxy]phenyl sulfanyl derivatives with a propan-2-ol precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl groups may enhance the compound’s stability and facilitate its interaction with specific biological molecules. The sulfanyl groups can participate in redox reactions, influencing the compound’s activity and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- 2-(Trimethylsilyl)ethanol
- Trimethylsilyl 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-2-propenoate
Uniqueness
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol is unique due to the presence of both trimethylsilyl and phenyl sulfanyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
58952-73-1 |
|---|---|
Formule moléculaire |
C21H32O3S2Si2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
1,3-bis[(2-trimethylsilyloxyphenyl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C21H32O3S2Si2/c1-27(2,3)23-18-11-7-9-13-20(18)25-15-17(22)16-26-21-14-10-8-12-19(21)24-28(4,5)6/h7-14,17,22H,15-16H2,1-6H3 |
Clé InChI |
YEZLRRWVHFOBMZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=CC=C1SCC(CSC2=CC=CC=C2O[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



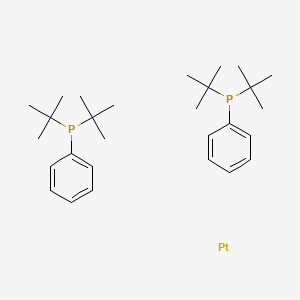
![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
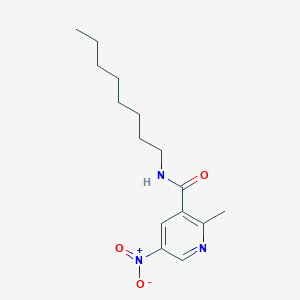
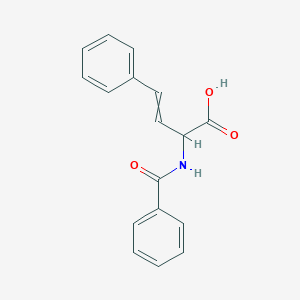
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)

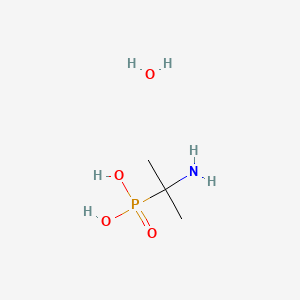
![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)
![1-[(3-Isocyanatopropyl)sulfanyl]decane](/img/structure/B14621398.png)
![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)

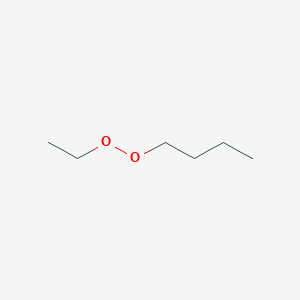
![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
